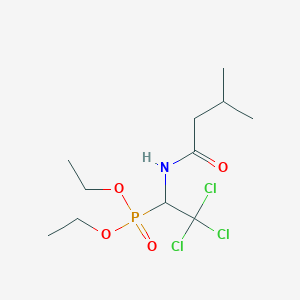

3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide is a chemical compound with the molecular formula C11H21Cl3NO4P . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the sources I found .Wissenschaftliche Forschungsanwendungen

Branched Chain Aldehydes in Food Flavouring

Branched aldehydes, including compounds like 3-methyl butanal, are crucial for the flavor of many fermented and non-fermented food products. The production and breakdown pathways of these aldehydes from amino acids have been extensively studied, revealing significant influences on food taste. Understanding these pathways is key to controlling the formation of desired flavor compounds in various food products (Smit, Engels, & Smit, 2009).

Environmental Behavior and Fate of Parabens

Parabens, including methylparaben and propylparaben, are widely used as preservatives in products like cosmetics, food, and pharmaceuticals. Despite treatments that effectively remove them from wastewater, parabens persist in the environment, especially in surface water and sediments. Their environmental behavior, fate, and the formation of chlorinated by-products through reactions with free chlorine have been a subject of research, indicating the need for further understanding of their toxicity and environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Ionic Liquids in Separation Processes

1-butyl-3-methylimidazolium dicyanamide, an ionic liquid, has been researched for its potential use in separation processes. The activity coefficients at infinite dilution for various solutes, including hydrocarbons and alcohols, in this ionic liquid were determined, offering insights into its suitability as a solvent for different types of separation problems. It particularly shows promise in the separation of alkenes from alkanes, highlighting its potential as an alternative solvent in industrial applications (Domańska, Wlazło, & Karpińska, 2016).

Decomposition of Organic Pollutants

The decomposition of methyl tert-butyl ether (MTBE), a common gasoline additive, using radio frequency plasma reactors has been explored. This study demonstrated the potential of using RF plasma reactors for the decomposition and conversion of MTBE into less harmful compounds, offering an alternative method for addressing environmental contamination from such substances (Hsieh, Tsai, Chang, & Tsao, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methyl-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21Cl3NO4P/c1-5-18-20(17,19-6-2)10(11(12,13)14)15-9(16)7-8(3)4/h8,10H,5-7H2,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTTWYCPRMGAID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)CC(C)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl3NO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>55.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816332 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2368929.png)

![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B2368930.png)

![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2368931.png)

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2368932.png)

![5-benzyl-3-(4-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2368934.png)

![1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride](/img/structure/B2368937.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2368938.png)